molecular formula C16H35N3O5 B11103503 2-[7,13-Bis-(2-hydroxy-ethyl)-1,4-dioxa-7,10,13-triaza-cyclopentadec-10-yl]-ethanol

2-[7,13-Bis-(2-hydroxy-ethyl)-1,4-dioxa-7,10,13-triaza-cyclopentadec-10-yl]-ethanol

Cat. No.: B11103503
M. Wt: 349.47 g/mol
InChI Key: KTSAKNHVAZUOIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[10,13-BIS(2-HYDROXYETHYL)-1,4-DIOXA-7,10,13-TRIAZACYCLOPENTADECANYL]-1-ETHANOL is a complex organic compound with a unique structure that includes multiple hydroxyl groups and a triazacyclopentadecane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[10,13-BIS(2-HYDROXYETHYL)-1,4-DIOXA-7,10,13-TRIAZACYCLOPENTADECANYL]-1-ETHANOL typically involves a multi-step process. One common method is the esterification of ethylene glycol with terephthalic acid, followed by the polycondensation of the resulting bis(2-hydroxyethyl) terephthalate with other prepolymers . This process often requires specific reaction conditions, such as high temperatures and the presence of catalysts like zinc acetate or titanium isopropoxide .

Industrial Production Methods

In industrial settings, the production of this compound can be optimized by using pressure reactors to reduce reaction times and energy consumption . This method allows for the efficient production of high-purity bis(2-hydroxyethyl) terephthalate, which is a key intermediate in the synthesis of the target compound.

Chemical Reactions Analysis

Types of Reactions

2-[10,13-BIS(2-HYDROXYETHYL)-1,4-DIOXA-7,10,13-TRIAZACYCLOPENTADECANYL]-1-ETHANOL can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

    Reduction: The compound can be reduced to form simpler alcohols.

    Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like thionyl chloride. The reactions typically require controlled temperatures and specific solvents to ensure high yields and purity of the products .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or ketones, while substitution reactions can produce halogenated derivatives .

Scientific Research Applications

2-[10,13-BIS(2-HYDROXYETHYL)-1,4-DIOXA-7,10,13-TRIAZACYCLOPENTADECANYL]-1-ETHANOL has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 2-[10,13-BIS(2-HYDROXYETHYL)-1,4-DIOXA-7,10,13-TRIAZACYCLOPENTADECANYL]-1-ETHANOL exerts its effects involves its ability to interact with various molecular targets. The hydroxyl groups can form hydrogen bonds with other molecules, while the triazacyclopentadecane ring can interact with hydrophobic regions of proteins and enzymes. These interactions can influence the stability and activity of the target molecules, leading to various biological and chemical effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[10,13-BIS(2-HYDROXYETHYL)-1,4-DIOXA-7,10,13-TRIAZACYCLOPENTADECANYL]-1-ETHANOL is unique due to its triazacyclopentadecane ring, which imparts distinct chemical and physical properties. This ring structure enhances the compound’s ability to form stable complexes and interact with a wide range of molecular targets, making it valuable for various applications in research and industry .

Properties

Molecular Formula

C16H35N3O5

Molecular Weight

349.47 g/mol

IUPAC Name

2-[7,13-bis(2-hydroxyethyl)-1,4-dioxa-7,10,13-triazacyclopentadec-10-yl]ethanol

InChI

InChI=1S/C16H35N3O5/c20-10-5-17-1-3-18(6-11-21)8-13-23-15-16-24-14-9-19(4-2-17)7-12-22/h20-22H,1-16H2

InChI Key

KTSAKNHVAZUOIC-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCOCCOCCN(CCN1CCO)CCO)CCO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.